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molecular formula C12H9F3O4 B8284029 2-(2,3,6-Trifluoro-benzylidene)-malonic Acid Dimethyl Ester

2-(2,3,6-Trifluoro-benzylidene)-malonic Acid Dimethyl Ester

Cat. No. B8284029
M. Wt: 274.19 g/mol
InChI Key: LFVMHMDTTMWFEP-UHFFFAOYSA-N
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Patent
US08067621B2

Procedure details

2-[Hydroxy-(2,3,6-trifluoro-phenyl)-methyl]-malonic acid dimethyl ester (13 g, 44.5 mmol) and NEt3 (99, 89 mmol) were dissolved in 300 mL CH2Cl2. MsCl (10.3 g, 89 mmol) was then added. The reaction mixture was stirred at room temperature for 1 hour. The reaction mixture washed with 1N HCl solution (200 mL×2), brine (100 mL), dried over Na2SO4 and concentrated. The product was purified by column chromatography using EtOAc/Hexane as eluent (gradient from 0/100 to 25/75 in 40 min, 6.5 g, 53%). 1H NMR (CDCl3 400 MHz) δ 7.71 (s, 1H), 7.20 (m, 1H), 6.89 (m, 1H), 3.87 (s, 3H), 3.80 (s, 3H).
Name
2-[Hydroxy-(2,3,6-trifluoro-phenyl)-methyl]-malonic acid dimethyl ester
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
89 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
10.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[CH:4]([CH:9](O)[C:10]1[C:15]([F:16])=[CH:14][CH:13]=[C:12]([F:17])[C:11]=1[F:18])[C:5]([O:7][CH3:8])=[O:6].CCN(CC)CC.CS(Cl)(=O)=O>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:20])[C:4](=[CH:9][C:10]1[C:15]([F:16])=[CH:14][CH:13]=[C:12]([F:17])[C:11]=1[F:18])[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
2-[Hydroxy-(2,3,6-trifluoro-phenyl)-methyl]-malonic acid dimethyl ester
Quantity
13 g
Type
reactant
Smiles
COC(C(C(=O)OC)C(C1=C(C(=CC=C1F)F)F)O)=O
Name
Quantity
89 mmol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture washed with 1N HCl solution (200 mL×2), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
(gradient from 0/100 to 25/75 in 40 min, 6.5 g, 53%)
Duration
40 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(C(C(=O)OC)=CC1=C(C(=CC=C1F)F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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